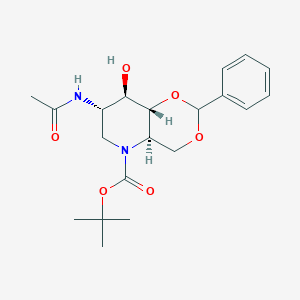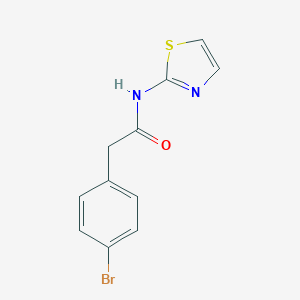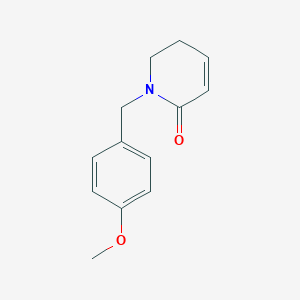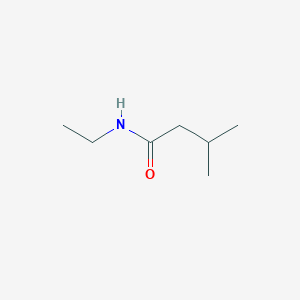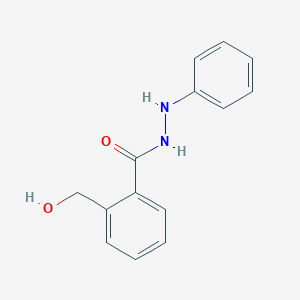
2-(hydroxymethyl)-N'-phenylbenzohydrazide
Overview
Description
2-(hydroxymethyl)-N’-phenylbenzohydrazide is an organic compound that features a benzohydrazide core with a hydroxymethyl group and a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-N’-phenylbenzohydrazide typically involves the reaction of benzohydrazide with formaldehyde and a phenyl-substituted reagent under controlled conditions. One common method includes the use of acidic or basic catalysts to facilitate the reaction, resulting in the formation of the desired product with high yield .
Industrial Production Methods
Industrial production of 2-(hydroxymethyl)-N’-phenylbenzohydrazide may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature control and the use of efficient catalysts, to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-N’-phenylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(hydroxymethyl)-N’-phenylbenzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-N’-phenylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The hydroxymethyl group can undergo further chemical modifications, enhancing the compound’s ability to bind to its targets and exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Benzohydrazide: Lacks the hydroxymethyl and phenyl groups, making it less versatile in chemical reactions.
Phenylhydrazine: Contains a phenyl group but lacks the benzohydrazide core, resulting in different chemical properties.
Hydroxymethylbenzohydrazide: Similar structure but without the phenyl group, leading to different reactivity and applications.
Uniqueness
2-(hydroxymethyl)-N’-phenylbenzohydrazide is unique due to the presence of both the hydroxymethyl and phenyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(hydroxymethyl)-N'-phenylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-10-11-6-4-5-9-13(11)14(18)16-15-12-7-2-1-3-8-12/h1-9,15,17H,10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXFJKXHZUSLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360974 | |
| Record name | 2-(hydroxymethyl)-N'-phenylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114068-91-6 | |
| Record name | 2-(hydroxymethyl)-N'-phenylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)


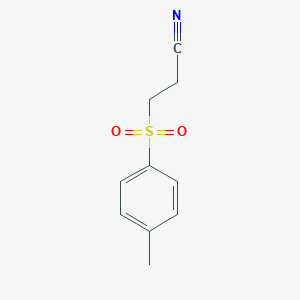
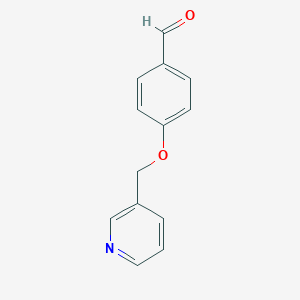

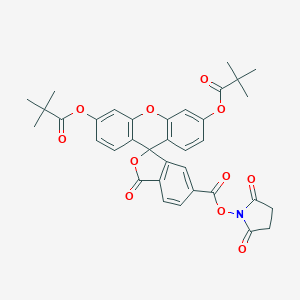
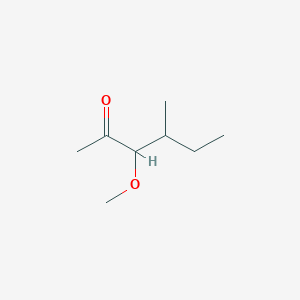
![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)
